Cleavable vs. Non-Cleavable Biotin Linkers: Superior Peptide Identification Yield in Proteomics Workflows
In a direct comparison using the DADPS cleavable biotin tag (which contains a disulfide-based cleavable linker analogous to Biotin-PEG4-S-S-acid), the cleavable tag identified and quantified more than double the number of peptides compared to an uncleavable biotin tag in a tandem mass tag (TMT)-based proteomics workflow [1]. This demonstrates the functional advantage of a reducible disulfide linker in improving the yield and coverage of peptide identification by enabling gentle, selective elution of captured peptides from streptavidin beads.
| Evidence Dimension | Number of identified/quantified peptides |
|---|---|
| Target Compound Data | DADPS cleavable biotin tag |
| Comparator Or Baseline | Uncleavable biotin tag |
| Quantified Difference | >2-fold increase in peptide identifications |
| Conditions | Biorthogonal noncanonical amino acid tagging (BONCAT) and TMT quantification of newly synthesized proteins |
Why This Matters
This quantitative advantage directly translates to higher sensitivity and deeper proteome coverage, making Biotin-PEG4-S-S-acid the preferred choice for chemoproteomic applications where maximizing identifications is critical.
- [1] Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research. DOI: 10.1021/acs.jproteome.4c00616. View Source
